2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride
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Overview
Description
2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid+SOCl2→2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by reduction or oxidation reactions.
Scientific Research Applications
2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonyl chloride: A simpler sulfonyl chloride with a shorter carbon chain.
tert-Butanesulfinamide: An organosulfur compound used in asymmetric synthesis.
Uniqueness
2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride is unique due to its branched structure and the presence of both ethyl and propoxymethyl groups. This structural complexity can influence its reactivity and the types of products formed in chemical reactions, making it distinct from simpler sulfonyl chlorides .
Properties
Molecular Formula |
C10H21ClO3S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-4-7-14-8-10(5-2,6-3)9-15(11,12)13/h4-9H2,1-3H3 |
InChI Key |
TXQGWMRLCJMICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CC)(CC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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